3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Overview
Description
3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a synthetic compound known for its high affinity for D1 dopamine receptors . This compound is part of the benzazepine class, which is characterized by a seven-membered ring fused to a benzene ring. The presence of bromine and hydroxyl groups, along with the allyl and phenyl substituents, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core benzazepine structure.
Bromination: Introduction of the bromine atom at the 6-position is achieved through electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: The hydroxyl groups at the 7 and 8 positions are introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Allylation: The allyl group is introduced through an allylation reaction, typically using allyl bromide in the presence of a base such as potassium carbonate.
Final Assembly: The phenyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the double bonds in the allyl group can be hydrogenated.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of substituted benzazepine derivatives with various functional groups.
Scientific Research Applications
3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:
Chemistry: Used as a ligand in the study of D1 dopamine receptors and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for potential therapeutic applications in neurological disorders due to its affinity for dopamine receptors.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through interaction with D1 dopamine receptors. It acts as an agonist, binding to the receptor and mimicking the action of dopamine. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include the D1 receptor and associated G-proteins, which mediate the downstream effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Lacks the allyl group but shares similar receptor affinity.
3-Allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Lacks the bromine atom but retains the allyl and hydroxyl groups.
Uniqueness
3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to the combination of the allyl, bromine, and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its binding affinity and selectivity for D1 dopamine receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAUBYSSTAODOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929196 | |
Record name | 6-Bromo-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-1H-3-benzazepine-7,8-diol hydrobromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135974-57-1 | |
Record name | 1H-3-Benzazepine-7,8-diol, 6-bromo-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135974-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-1H-3-benzazepine-7,8-diol hydrobromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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